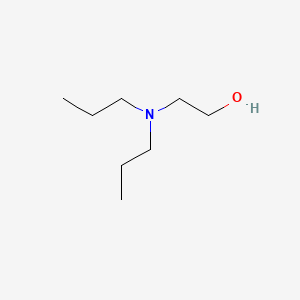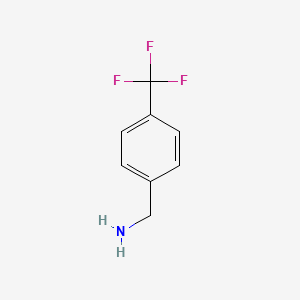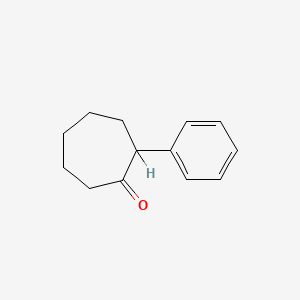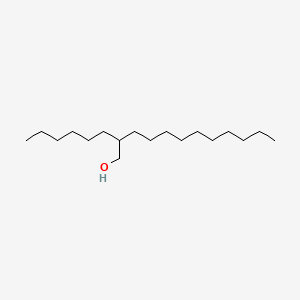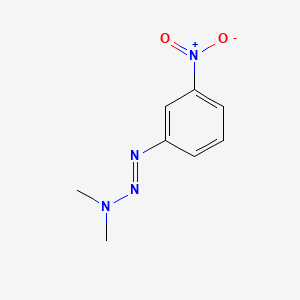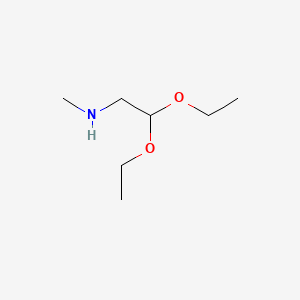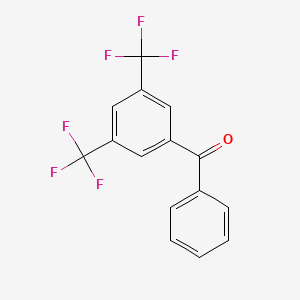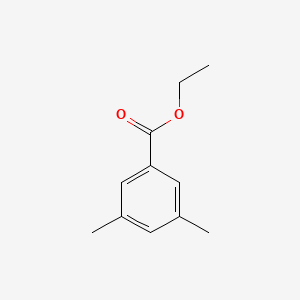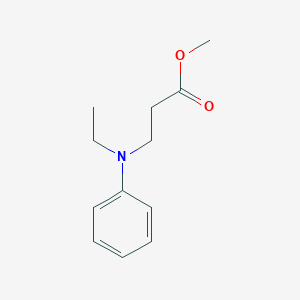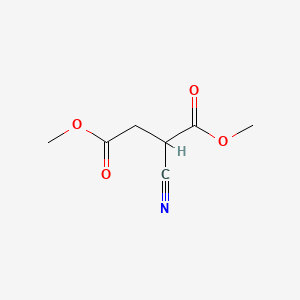
Dimethyl 2-cyanosuccinate
Übersicht
Beschreibung
Dimethyl 2-cyanosuccinate is a chemical compound that is part of the broader category of cyanoacrylates, which are compounds featuring a cyano group (-C≡N) attached to an acrylate moiety. While the provided papers do not directly discuss dimethyl 2-cyanosuccinate, they do provide insights into related compounds and their synthesis, molecular structures, and chemical properties, which can be extrapolated to dimethyl 2-cyanosuccinate.
Synthesis Analysis
The synthesis of related compounds provides a foundation for understanding how dimethyl 2-cyanosuccinate might be synthesized. For instance, the synthesis of optically active cyclopropanols from dimethyl α-alkylsuccinates involves enantioselective hydrolysis and acyloin cyclization, which could be relevant to the synthesis of dimethyl 2-cyanosuccinate . Additionally, the synthesis of (-)-dimethyl 2-cyano-2-methylsuccinate from menthyl cyanoacetate suggests a route that could potentially be adapted for the synthesis of dimethyl 2-cyanosuccinate .
Molecular Structure Analysis
The molecular structure of dimethyl 2-cyanosuccinate can be inferred from studies on similar compounds. For example, the synthesis and molecular structure analysis of a novel ethyl 2-cyano-3-[5-(hydrazinooxalyl–hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate involved detailed spectroscopic analyses and quantum chemical calculations, which could provide insights into the structure of dimethyl 2-cyanosuccinate .
Chemical Reactions Analysis
The chemical reactions involving cyanoacrylates are diverse. The paper discussing the synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid dye from 4-dimethylaminobenzaldehyde and methyl cyanoacetate indicates that these compounds can participate in condensation reactions, which may also be applicable to dimethyl 2-cyanosuccinate .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl 2-cyanosuccinate can be deduced from the properties of similar compounds. For instance, the enhancements of dimethyl carbonate synthesis from methanol and carbon dioxide using 2-cyanopyridine suggest that cyano groups can influence reaction rates and yields, which is relevant to understanding the reactivity of dimethyl 2-cyanosuccinate . The thermal analysis of the synthesized 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid dye provides an example of how the thermal stability of dimethyl 2-cyanosuccinate might be studied .
Wissenschaftliche Forschungsanwendungen
1. Neuroprotective Effects in Multiple Sclerosis
Dimethyl fumarate (DMF), a derivative of dimethyl 2-cyanosuccinate, exhibits notable neuroprotective effects and is used in the treatment of relapsing-remitting multiple sclerosis (RRMS). It induces protein succination, which inactivates cysteine-rich proteins. DMF's neuroprotective action is attributed to its ability to activate the NRF2 antioxidant pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation in multiple sclerosis (Saidu et al., 2019).
2. Antitumor Activity
DMF demonstrates antitumor activity in several cellular and mouse models. Its anticancer mechanism is dose-dependent, paradoxically related to the decrease in nuclear translocation of NRF2. This is particularly significant in cancers dependent on the NRF2 antioxidant and cellular detoxification program, such as KRAS-mutated lung adenocarcinoma (Saidu et al., 2019).
3. Virucidal Activity
3. Virucidal Activity
Compounds derived from the cyclization of dimethyl 2-[(1-arylamino-1-arylmethylidene)hydrazono]succinate, closely related to dimethyl 2-cyanosuccinate, have shown moderate virucidal activity. These compounds, particularly substances 8 and 13 in the study, partially inhibited theabsorption of viruses to susceptible cells, indicating a potential for antiviral applications (Modzelewska-Banachiewicz & Kamińska, 2001).
4. Immunomodulatory Drug Mechanisms
Dimethyl fumarate (DMF) also serves as an immunomodulatory drug. It targets specific intracellular signal transduction cascades in immune cells, particularly in the context of autoimmune diseases. DMF inhibits the transcription factor NF-κB, blocking downstream targets involved in inflammatory cascades. This mechanism is relevant in the treatment of inflammatory disorders such as arthritis and psoriasis (Saidu et al., 2019).
5. Neuroprotection via Activation of the NRF2 Pathway
In neuroinflammation models, DMF has shown to exert neuroprotective effects by activating the NRF2 antioxidant pathway. This action facilitates cellular resistance to oxidative stress, which is beneficial in conditions like multiple sclerosis. DMF enhances neuronal survival and protects astrocytes against oxidative stress, contributing to the preservation of nerve tissue integrity (Linker et al., 2011).
Wirkmechanismus
Mode of Action
It is known to interact with its targets, leading to changes in cellular processes . The compound’s interaction with its targets and the resulting changes are areas of ongoing research .
Biochemical Pathways
It is known that the compound can influence various biochemical processes within the cell .
Result of Action
It is known that the compound can influence various cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Dimethyl 2-cyanosuccinate . These factors can include temperature, pH, and the presence of other compounds, among others .
Safety and Hazards
Dimethyl 2-cyanosuccinate is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is considered a combustible liquid. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
dimethyl 2-cyanobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-11-6(9)3-5(4-8)7(10)12-2/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAMMJHRVPQDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6283-71-2 | |
| Record name | Succinic acid, cyano-, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6283-71-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



